molecular formula C34H42F3N5O3 B12406500 ER degrader 2

ER degrader 2

Cat. No.: B12406500
M. Wt: 625.7 g/mol
InChI Key: JNJPPEULZACPIQ-AHNIENEASA-N
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Description

ER degrader 2, also known as a selective estrogen receptor degrader, is a novel compound designed to target and degrade estrogen receptors. Estrogen receptors are proteins that are activated by the hormone estrogen and play a crucial role in the development and progression of certain types of breast cancer. By degrading these receptors, this compound aims to inhibit the growth of estrogen receptor-positive breast cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ER degrader 2 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a fluoropropyl pyrrolidinyl side chain, which is then coupled with a core structure containing a selective estrogen receptor degrader moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to obtain the final product. Quality control measures are implemented at various stages to ensure the consistency and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

ER degrader 2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and potential therapeutic applications .

Scientific Research Applications

ER degrader 2 has a wide range of scientific research applications, including:

Mechanism of Action

ER degrader 2 exerts its effects by binding to estrogen receptors and promoting their degradation through the ubiquitin-proteasome pathway. This process involves the tagging of the estrogen receptor with ubiquitin molecules, which signals for its degradation by the proteasome. By degrading the estrogen receptor, this compound effectively inhibits estrogen signaling and reduces the proliferation of estrogen receptor-positive breast cancer cells .

Comparison with Similar Compounds

ER degrader 2 is compared with other similar compounds, such as:

This compound is unique in its structural design, which includes a fluoropropyl pyrrolidinyl side chain that enhances its degradation activity and selectivity for estrogen receptors .

Similar Compounds

Properties

Molecular Formula

C34H42F3N5O3

Molecular Weight

625.7 g/mol

IUPAC Name

(E)-4-[2-[3,5-difluoro-4-[(1S,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-6-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-1-yl]phenoxy]ethylamino]-1-morpholin-4-ylbut-2-en-1-one

InChI

InChI=1S/C34H42F3N5O3/c1-23-16-25-17-24(26-20-39-40(4)21-26)7-8-28(25)33(42(23)22-34(2,3)37)32-29(35)18-27(19-30(32)36)45-13-10-38-9-5-6-31(43)41-11-14-44-15-12-41/h5-8,17-21,23,33,38H,9-16,22H2,1-4H3/b6-5+/t23-,33+/m1/s1

InChI Key

JNJPPEULZACPIQ-AHNIENEASA-N

Isomeric SMILES

C[C@@H]1CC2=C(C=CC(=C2)C3=CN(N=C3)C)[C@H](N1CC(C)(C)F)C4=C(C=C(C=C4F)OCCNC/C=C/C(=O)N5CCOCC5)F

Canonical SMILES

CC1CC2=C(C=CC(=C2)C3=CN(N=C3)C)C(N1CC(C)(C)F)C4=C(C=C(C=C4F)OCCNCC=CC(=O)N5CCOCC5)F

Origin of Product

United States

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